alpha-Ketoglutarate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64-15-3 |
|---|---|
Molecular Formula |
C5H4O5-2 |
Molecular Weight |
144.08 g/mol |
IUPAC Name |
2-oxopentanedioate |
InChI |
InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/p-2 |
InChI Key |
KPGXRSRHYNQIFN-UHFFFAOYSA-L |
SMILES |
C(CC(=O)[O-])C(=O)C(=O)[O-] |
Canonical SMILES |
C(CC(=O)[O-])C(=O)C(=O)[O-] |
Other CAS No. |
64-15-3 |
Synonyms |
2 Ketoglutarate 2 Ketoglutaric Acid 2 Oxoglutarate 2 Oxoglutaric Acid 2-ketoglutarate 2-ketoglutaric acid 2-oxoglutarate 2-oxoglutaric acid alpha Ketoglutarate alpha Ketoglutaric Acid alpha Ketoglutaric Acid, Diammonium Salt alpha Ketoglutaric Acid, Dipotassium Salt alpha Ketoglutaric Acid, Disodium Salt alpha Ketoglutaric Acid, Monopotassium Salt alpha Ketoglutaric Acid, Monosodium Salt alpha Ketoglutaric Acid, Potassium Salt alpha Ketoglutaric Acid, Sodium Salt alpha Oxoglutarate alpha-ketoglutarate alpha-Ketoglutarate, Calcium alpha-ketoglutaric acid alpha-ketoglutaric acid, calcium salt (2:1) alpha-ketoglutaric acid, diammonium salt alpha-ketoglutaric acid, dipotassium salt alpha-ketoglutaric acid, disodium salt alpha-ketoglutaric acid, monopotassium salt alpha-ketoglutaric acid, monosodium salt alpha-ketoglutaric acid, potassium salt alpha-ketoglutaric acid, sodium salt alpha-oxoglutarate Calcium alpha Ketoglutarate calcium alpha-ketoglutarate calcium ketoglutarate Ketoglutaric Acid Ketoglutaric Acids oxogluric acid Oxoglutarates |
Origin of Product |
United States |
Metabolic Intersections and Pathways of Alpha Ketoglutarate
Anaplerotic and Cataplerotic Fluxes of Alpha-Ketoglutarate
Sources of this compound
Glutamate (B1630785) Dehydrogenase Activity
Glutamate dehydrogenase (GDH) catalyzes a reversible reaction that interconverts -ketoglutarate and glutamate. This enzyme plays a critical role in both the synthesis and degradation of amino acids, thereby linking the carbon metabolism of the TCA cycle with nitrogen metabolism. In the presence of ammonia (B1221849) (NH) and a reducing agent (NADH or NADPH), GDH can reductively aminate -ketoglutarate to form glutamate. Conversely, glutamate can undergo oxidative deamination by GDH, releasing ammonia and regenerating -ketoglutarate, often with the production of NAD or NADP. creative-proteomics.comlibretexts.orgmdpi.comuomosul.edu.iq This reversible nature allows GDH to maintain cellular nitrogen balance and to provide -ketoglutarate as an essential intermediate for the TCA cycle. creative-proteomics.comlibretexts.orgmdpi.com
Transamination Reactions
This compound serves as a predominant amino group acceptor in transamination reactions. wikipedia.orgmdpi.comlibretexts.orguomosul.edu.iqwikipedia.org These reactions involve the transfer of an amino group from an amino acid to an -keto acid, typically -ketoglutarate, resulting in the formation of a new amino acid (glutamate) and a new -keto acid from the original amino acid. wikipedia.orglibretexts.orgwikipedia.org Transamination reactions are catalyzed by specific enzymes known as transaminases or aminotransferases, which require pyridoxal-5'-phosphate (PLP), a derivative of Vitamin B6, as a coenzyme. libretexts.orguomosul.edu.iqwikipedia.org This process is crucial for the interconversion of amino acids and -keto acids, effectively connecting amino acid catabolism to the TCA cycle and enabling the synthesis of non-essential amino acids. creative-proteomics.comlibretexts.orgwikipedia.org
Isocitrate Dehydrogenase Activity
Within the tricarboxylic acid (TCA) cycle, -ketoglutarate is formed through the oxidative decarboxylation of isocitrate. This reaction is catalyzed by the enzyme isocitrate dehydrogenase (IDH). biomolther.orgwikipedia.orgmdpi.commdpi.com During this conversion, a molecule of carbon dioxide (CO) is released, and a molecule of NADH or NADPH is generated, contributing to the cell's energy currency. mdpi.commdpi.com The formation of -ketoglutarate from isocitrate represents a key control point in the TCA cycle, highlighting its central role in cellular energy metabolism. biomolther.orgwikipedia.orgmdpi.commdpi.com
Fates of this compound
This compound's metabolic versatility allows it to be channeled into various biosynthetic pathways, serving as a precursor for several crucial biomolecules. spandidos-publications.commdpi.combosterbio.compnas.org
Glutamate and Glutamine Synthesis
One of the primary fates of -ketoglutarate is its conversion to glutamate. This can occur either through the reductive amination catalyzed by glutamate dehydrogenase, utilizing ammonia and NADPH, or via transamination reactions where an amino group is transferred from another amino acid to -ketoglutarate. biomolther.orgwikipedia.orgmdpi.comspandidos-publications.comcreative-proteomics.comlibretexts.orgmdpi.comuomosul.edu.iqbosterbio.comwikipedia.orglibretexts.org Glutamate, in turn, is a direct precursor for the synthesis of glutamine. Glutamine synthetase catalyzes the ATP-dependent amidation of glutamate with ammonia to form glutamine. biomolther.orgmdpi.commdpi.combosterbio.comwikipedia.orglibretexts.orgditki.com Both glutamate and glutamine are vital for nitrogen scavenging, acting as metabolic fuels, particularly for rapidly dividing cells and cells of the gastrointestinal tract, and serving as precursors for numerous other compounds. biomolther.orgmdpi.commdpi.combosterbio.comresearchgate.net
Proline and Arginine Biosynthesis
This compound also serves as a precursor for the biosynthesis of the amino acids proline and arginine, with glutamate acting as an intermediate. The pathway for proline synthesis typically begins with glutamate, which is derived from -ketoglutarate. Key intermediates in this pathway include pyrroline-5-carboxylate (P5C). biomolther.orgwikipedia.orgmdpi.comwikipedia.orglibretexts.orgyoutube.comnih.govmdpi.comfrontiersin.org Similarly, arginine biosynthesis is initiated from glutamate, which is also a product of -ketoglutarate. This pathway is intricately linked to the urea (B33335) cycle, involving intermediates such as ornithine and citrulline. biomolther.orgwikipedia.orgmdpi.comwikipedia.orglibretexts.orgmdpi.comembopress.orgnih.gov The synthesis of arginine from glutamate and its connection to the urea cycle highlight -ketoglutarate's indirect but critical role in nitrogen detoxification and amino acid production. libretexts.orgembopress.orgnih.gov
This compound in Nitrogen Metabolism
This compound holds a central and indispensable position in nitrogen metabolism, acting as a crucial link between carbon and nitrogen metabolic pathways. wikipedia.orgmdpi.comspandidos-publications.commdpi.compnas.orgmdpi.comdovepress.com Its involvement is multifaceted, encompassing ammonia detoxification, amino acid synthesis and degradation, and nitrogen transport.
As a key nitrogen carrier, -ketoglutarate plays a vital role in accepting amino groups from various amino acids through transamination reactions, converting them into glutamate. mdpi.comcreative-proteomics.commdpi.com This process is fundamental for regulating amino acid levels and for routing nitrogen into appropriate metabolic channels. mdpi.comcreative-proteomics.com
One of its most critical functions is in ammonia detoxification. This compound helps to prevent the accumulation of potentially toxic ammonia by incorporating it into glutamate via the glutamate dehydrogenase reaction. wikipedia.orgmdpi.comspandidos-publications.comcreative-proteomics.comlibretexts.orgmdpi.comuomosul.edu.iq The resulting glutamate can then be further converted to glutamine, which acts as a non-toxic transporter of nitrogen between tissues. creative-proteomics.commdpi.combosterbio.comditki.com In the liver, the nitrogen from glutamine and glutamate can then be channeled into the urea cycle for excretion as urea, effectively removing excess nitrogen from the body. wikipedia.orgspandidos-publications.comcreative-proteomics.comlibretexts.orguomosul.edu.iqditki.commdpi.com
Furthermore, -ketoglutarate is a key entry point for the carbon skeletons of several glucogenic amino acids into the TCA cycle, facilitating their degradation and energy production. wikipedia.orgcreative-proteomics.comlibretexts.orguomosul.edu.iqnih.gov Concurrently, it is essential for the biosynthesis of numerous non-essential amino acids, including glutamate, glutamine, proline, and arginine, as discussed previously. wikipedia.orgmdpi.comcreative-proteomics.commdpi.comwikipedia.orglibretexts.orgnih.gov
The concentration of -ketoglutarate within the cell is a sensitive indicator of the cellular carbon and nitrogen status. Its levels directly influence regulatory mechanisms that coordinate carbon and nitrogen utilization, ensuring balanced growth and metabolic efficiency. pnas.orgnih.gov
Table 1: Key Metabolic Reactions Involving this compound
| Reaction Type | Reactants | Products | Key Enzyme(s) | Role |
| Glutamate Dehydrogenase | -Ketoglutarate + NH + NADPH | Glutamate + NADP + HO | Glutamate Dehydrogenase | Ammonia assimilation; Glutamate synthesis. creative-proteomics.comlibretexts.orgmdpi.comuomosul.edu.iq |
| Glutamate + NAD/NADP | -Ketoglutarate + NH + NADH/NADPH | Glutamate Dehydrogenase | Glutamate degradation; Ammonia release. creative-proteomics.comlibretexts.orgmdpi.comuomosul.edu.iq | |
| Transamination | Amino Acid + -Ketoglutarate | -Keto Acid + Glutamate | Aminotransferases | Amino acid interconversion; Nitrogen transfer. wikipedia.orgmdpi.comlibretexts.orguomosul.edu.iqwikipedia.org |
| Isocitrate Dehydrogenase | Isocitrate + NAD/NADP | -Ketoglutarate + CO + NADH/NADPH | Isocitrate Dehydrogenase | TCA cycle intermediate formation; Energy production. biomolther.orgwikipedia.orgmdpi.commdpi.com |
| Glutamine Synthetase | Glutamate + NH + ATP | Glutamine + ADP + Pi | Glutamine Synthetase | Glutamine synthesis; Nitrogen transport. biomolther.orgmdpi.commdpi.combosterbio.comwikipedia.orglibretexts.orgditki.com |
Alpha Ketoglutarate As a Signaling Molecule and Regulatory Hub
Hypoxia-Inducible Factor (HIF) Regulation
Alpha-ketoglutarate plays a pivotal role in the regulation of the hypoxia-inducible factor (HIF) pathway, a central mechanism for cellular adaptation to low oxygen levels (hypoxia). The stability and activity of the HIF-α subunit are tightly controlled by a class of α-KG-dependent dioxygenases.
Prolyl Hydroxylase Domain (PHD) enzymes, also known as EGLN proteins, are key oxygen sensors in the cell. mdpi.com In the presence of sufficient oxygen, PHDs utilize molecular oxygen and α-KG as cosubstrates to hydroxylate specific proline residues on the HIF-α subunit. researchgate.netnih.govnih.govmdpi.com This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for rapid proteasomal degradation. nih.govtandfonline.comproteopedia.org Consequently, under normoxic conditions, HIF-α levels are kept low, preventing the activation of the hypoxic response.
The catalytic activity of PHDs is directly dependent on the intracellular concentration of α-KG. nih.govresearchgate.net Increased levels of α-KG can enhance PHD activity, leading to greater HIF-α degradation. researchgate.net Conversely, a depletion of α-KG, which can occur under certain metabolic conditions such as amino acid starvation, leads to PHD inactivation. nih.gov This positions α-KG as a critical metabolic regulator of the HIF pathway, linking cellular energy status to the oxygen-sensing machinery. The three main isoforms, PHD1, PHD2, and PHD3, exhibit different subcellular localizations and substrate specificities, with PHD2 considered the primary regulator of HIF-α in many cell types. nih.govproteopedia.org
In addition to prolyl hydroxylation, the transcriptional activity of HIF is further regulated by another α-KG-dependent dioxygenase known as Factor Inhibiting HIF (FIH). FIH hydroxylates a specific asparagine residue within the C-terminal transactivation domain of HIF-α. mdpi.comnih.govnih.gov This asparaginyl hydroxylation prevents the recruitment of the transcriptional coactivators p300/CBP, thereby suppressing the transcriptional activity of the HIF complex even if it has stabilized and translocated to the nucleus. nih.govnih.govescholarship.orgjci.org
Similar to PHDs, FIH requires molecular oxygen and α-KG for its enzymatic activity. jci.org However, FIH has a lower Km for oxygen than PHDs, meaning it can remain active at lower oxygen concentrations. mdpi.com This creates a graded response to hypoxia, where prolyl hydroxylation is inhibited first, allowing HIF-α to accumulate, while asparaginyl hydroxylation can still occur, keeping its transcriptional activity in check until oxygen levels become even more limited.
| Enzyme Family | Specific Enzymes | Substrate | Modification | Consequence |
| Prolyl Hydroxylase Domain (PHD) | PHD1, PHD2, PHD3 | Proline residues on HIF-α | Prolyl Hydroxylation | Marks HIF-α for proteasomal degradation |
| Asparaginyl Hydroxylase | Factor Inhibiting HIF (FIH) | Asparagine residue on HIF-α | Asparaginyl Hydroxylation | Inhibits HIF-α transcriptional activity |
Epigenetic Regulation
This compound is a fundamental cofactor for enzymes that catalyze the demethylation of histones and DNA, thereby playing a central role in epigenetic regulation. By linking cellular metabolism to the epigenetic landscape, α-KG influences chromatin structure and gene expression.
The Jumonji C (JmjC) domain-containing histone demethylases (JmjC-KDMs) are a large family of enzymes that remove methyl groups from lysine (B10760008) residues on histone tails. mdpi.comnih.gov This demethylation process is critical for modulating chromatin structure and either activating or repressing gene transcription, depending on the specific lysine residue and its initial methylation state. mdpi.com JmjC-KDMs are non-heme iron enzymes that utilize α-KG and molecular oxygen as cofactors to catalyze the hydroxylation of the methyl group, leading to its removal. mdpi.comnih.govnih.govfrontiersin.org
The activity of these demethylases is directly tied to the availability of α-KG, making them sensors of the cell's metabolic state. nih.gov For instance, fluctuations in α-KG levels can alter the activity of JmjC-KDMs, thereby influencing the histone methylation patterns and downstream gene expression programs. nih.gov This family is diverse, with different members targeting specific histone methylation marks (e.g., H3K4, H3K9, H3K27, H3K36) at distinct genomic locations, highlighting their importance in orchestrating complex biological processes. mdpi.comnih.gov
The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, TET3) are α-KG-dependent dioxygenases that play a crucial role in active DNA demethylation. wikipedia.orgnih.govresearchgate.net These enzymes catalyze the iterative oxidation of 5-methylcytosine (B146107) (5mC), a primary epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). nih.govresearchgate.net These oxidized methylcytosines are recognized and excised by the base excision repair machinery, ultimately leading to the replacement of the methylated cytosine with an unmethylated one. nih.govresearchgate.net
The catalytic cycle of TET enzymes is absolutely dependent on α-KG, iron (Fe(II)), and molecular oxygen. wikipedia.orgresearchgate.net Therefore, the intracellular concentration of α-KG directly modulates TET activity and, consequently, the landscape of DNA methylation. bioscientifica.comresearchgate.net High levels of α-KG can promote DNA demethylation by enhancing TET activity, which is essential for processes like embryonic development and maintaining pluripotency in stem cells. bioscientifica.comnih.gov Conversely, reduced α-KG levels can impair TET function, leading to hypermethylation. This positions α-KG as a critical link between cellular metabolism and the dynamic regulation of the DNA methylome.
| Epigenetic Modifier | Cofactor Requirement | Substrate | Function |
| JmjC Histone Demethylases | α-KG, Fe(II), O₂ | Methylated lysine on histones | Histone Demethylation |
| TET DNA Demethylases | α-KG, Fe(II), O₂ | 5-methylcytosine (5mC) in DNA | DNA Demethylation via oxidation |
Mechanistic Target of Rapamycin (B549165) (mTOR) Signaling Pathway Modulation
This compound has been shown to modulate the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, metabolism, and autophagy. mdpi.comnih.gov The mTOR pathway integrates signals from nutrients, growth factors, and cellular energy status to control anabolic and catabolic processes.
Studies have indicated that α-KG can influence mTOR activity through various mechanisms. Some research suggests that α-KG can activate the mTOR complex 1 (mTORC1), promoting protein synthesis and cell growth. quora.comfrontiersin.org For example, glutamine-derived α-KG has been reported to activate mTORC1 signaling. frontiersin.org This activation can involve the phosphorylation of downstream effectors like p70 S6 kinase 1 (p70S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). frontiersin.org
Conversely, other studies have demonstrated that α-KG can inhibit the mTOR pathway. aging-us.com This inhibitory effect may be linked to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor that often acts in opposition to mTOR. aging-us.com The differing effects of α-KG on mTOR signaling may be context-dependent, varying with cell type, metabolic state, and the specific experimental conditions. These findings underscore the complex interplay between cellular metabolism and key signaling pathways, with α-KG acting as a critical metabolic signaling molecule. mdpi.com
Cellular Differentiation and Stem Cell Fate Regulation
This compound (α-KG) has emerged as a critical metabolic regulator of cellular differentiation and the determination of stem cell fate. Its influence is primarily exerted through its role as a cofactor for a class of enzymes known as α-KG-dependent dioxygenases, which include the Jumonji-domain histone demethylases (JHDMs) and the Ten-Eleven Translocation (TET) enzymes. quora.com These enzymes are pivotal in epigenetic regulation, controlling gene expression by removing methyl groups from histones and DNA, respectively. quora.com
In the context of embryonic stem cells (ESCs), α-KG plays a significant role in the transition from a pluripotent state to a differentiated lineage. quora.com High intracellular levels of α-KG can promote the exit from pluripotency and encourage differentiation. quora.comembopress.org This is achieved by enhancing the activity of TET enzymes, which leads to DNA demethylation and the subsequent activation of genes necessary for differentiation. quora.com Conversely, lower levels of α-KG are associated with the maintenance of self-renewal and pluripotency. quora.com The ratio of α-KG to another TCA cycle intermediate, succinate (B1194679), is also crucial. An elevated α-KG/succinate ratio favors the activity of α-KG-dependent dioxygenases, thereby promoting demethylation and differentiation. ca.govscispace.com
The role of α-KG extends to cancer cell differentiation as well. In certain cancer types, such as glioblastoma, increased levels of α-KG can induce the differentiation of cancer stem-like cells (CSCs), which can reduce their tumorigenic potential. quora.com By activating TET enzymes, α-KG can facilitate the reactivation of tumor suppressor genes that have been silenced by DNA methylation. quora.com However, the metabolic context is crucial, as in cancers with mutations in the isocitrate dehydrogenase (IDH) enzyme, the oncometabolite 2-hydroxyglutarate (2-HG) is produced, which competitively inhibits α-KG-dependent dioxygenases, leading to a block in differentiation and the maintenance of a stem-like state. quora.com
Furthermore, α-KG's influence on cellular differentiation is also linked to its impact on the NAD+/NADH ratio, which can affect the activity of other differentiation-related pathways, such as the activation of SIRT1. quora.com Research has shown that manipulating intracellular α-KG levels can have direct consequences on cell fate. For instance, the addition of a cell-permeable form of α-KG can enhance the production of primordial germ cell-like cells (PGCLCs) from epiblast-like cells (EpiLCs) and can even substitute for certain factors in maintaining mouse ESC self-renewal. embopress.org
| Key Findings on α-KG in Cellular Differentiation | Reference |
| α-KG promotes stem cell differentiation by acting as a cofactor for JHDM and TET epigenetic enzymes. | quora.com |
| High α-KG levels support the exit from pluripotency and commitment to specific cell lineages. | quora.comembopress.org |
| The α-KG/succinate ratio is a key determinant of pluripotency, with a high ratio favoring differentiation. | ca.govscispace.com |
| In glioblastoma, α-KG can induce differentiation of cancer stem-like cells, reducing tumorigenicity. | quora.com |
| Cell-permeable α-KG can enhance the generation of primordial germ cell-like cells. | embopress.org |
Autophagy Regulation by this compound
This compound (α-KG) plays a complex and context-dependent role in the regulation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Autophagy is intricately linked to cellular nutrient and energy status, and α-KG, as a key intermediate in the Krebs cycle, is a critical sensor of this status. tandfonline.com
The prevailing evidence suggests that intracellular α-KG can act as an inhibitor of starvation-induced autophagy. aging-us.comresearchgate.net When cells are deprived of nutrients, autophagy is typically induced to provide a source of energy and building blocks for survival. However, studies using cell-permeable esters of α-KG, such as dimethyl α-ketoglutarate (DMKG), have shown that increasing intracellular α-KG levels can suppress this autophagic response. aging-us.comresearchgate.net The mechanism is thought to involve the mTORC1 signaling pathway, a central regulator of cell growth and autophagy. tandfonline.com Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy. While the precise mechanism of α-KG's interaction with mTORC1 is still under investigation, it is believed that high α-KG levels signal a state of energy sufficiency, thus contributing to the inhibition of autophagy.
Conversely, some studies have indicated that under specific circumstances, α-KG may promote autophagy. For instance, in certain cancer cell lines treated with the p53 activator Nutlin-3a, increased α-KG levels were associated with the induction of autophagy and a reduction in apoptosis. tandfonline.com In this context, the knockdown of the enzyme oxoglutarate dehydrogenase (OGDH), which consumes α-KG, led to an increase in endogenous α-KG, restoration of autophagy, and enhanced cell survival. tandfonline.com This suggests that the effect of α-KG on autophagy can be influenced by the specific cellular stress and genetic background.
It is also important to note that different precursors used to deliver α-KG into cells can have varied effects on autophagy, potentially due to their distinct metabolic fates and off-target effects. aging-us.com For example, while DMKG consistently inhibits starvation-induced autophagy, other precursors like trifluoromethylbenzyl α-ketoglutarate (TFMKG) and octyl α-ketoglutarate (O-KG) have been shown to increase baseline autophagy in nutrient-rich conditions. aging-us.com
| Effect of α-KG on Autophagy | Experimental Context | Reference |
| Inhibition | Starvation-induced autophagy in U2OS cells. | aging-us.comresearchgate.net |
| Promotion | Nutlin-3a-treated cancer cells. | tandfonline.com |
| Variable | Dependent on the α-KG precursor used (e.g., DMKG vs. TFMKG/O-KG). | aging-us.com |
Interplay with Redox Metabolism and Reactive Oxygen Species (ROS)
This compound (α-KG) is intricately linked with cellular redox metabolism and the management of reactive oxygen species (ROS). This relationship is multifaceted, with α-KG acting both as a direct antioxidant and as a substrate for enzymatic reactions that are major sources of mitochondrial ROS. nih.govjneurosci.org
As a key intermediate of the Krebs cycle, α-KG is centrally positioned to influence the cellular redox state. mdpi.com The oxidation of α-KG by the α-ketoglutarate dehydrogenase complex (KGDHC) generates NADH, a primary electron donor to the electron transport chain for ATP production. mdpi.com The activity of KGDHC is sensitive to the cellular redox environment, particularly the NADH/NAD+ ratio, and is also a target of oxidative stress. semanticscholar.org
The interplay between α-KG and ROS is crucial for cellular signaling and homeostasis. ROS, at low levels, can act as signaling molecules, but excessive production can lead to oxidative stress and cellular damage. mdpi.com The metabolism of α-KG is involved in both the generation and detoxification of ROS, highlighting its role as a critical regulatory hub in redox biology. mdpi.com
This compound as an Antioxidant
This compound exhibits direct antioxidant properties through a non-enzymatic decarboxylation reaction with hydrogen peroxide (H2O2), a major ROS. nih.govnih.gov In this reaction, α-KG is converted to succinate, water, and carbon dioxide, effectively neutralizing the damaging potential of H2O2. nih.govconsensus.app This direct scavenging activity contributes to the protection of cellular components from oxidative damage. nih.gov
Beyond its direct reaction with ROS, α-KG also contributes to the cellular antioxidant defense system indirectly. It serves as a precursor for the synthesis of glutamate (B1630785) and subsequently glutamine. nih.govresearchgate.net Glutamate is a key component of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov By bolstering the pool of these amino acids, α-KG can support the synthesis and regeneration of GSH, thereby enhancing the cell's capacity to combat oxidative stress. nih.gov
Role of KGDHC in ROS Generation and Regulation
The α-ketoglutarate dehydrogenase complex (KGDHC) is a multi-enzyme complex that catalyzes the conversion of α-KG to succinyl-CoA in the Krebs cycle. jneurosci.orgnih.gov Importantly, KGDHC is also a significant source of mitochondrial ROS. jneurosci.orgmdpi.com The generation of ROS by KGDHC is thought to occur at the dihydrolipoyl dehydrogenase (E3) subunit, which contains a flavin group capable of transferring electrons to molecular oxygen to produce superoxide (B77818). jneurosci.orgnih.gov
The rate of ROS production by KGDHC is highly regulated by the mitochondrial NADH/NAD+ ratio. jneurosci.org A high NADH/NAD+ ratio, which can occur when the electron transport chain is inhibited or overloaded, leads to an increased rate of H2O2 production by KGDHC. jneurosci.org Conversely, NAD+ has been shown to inhibit ROS production by the isolated enzyme complex. jneurosci.orgnih.gov
Interestingly, KGDHC is also a target of oxidative stress. semanticscholar.org Inhibition of KGDHC by ROS can lead to a decrease in NADH production and impair mitochondrial respiration. semanticscholar.org This creates a complex feedback loop where ROS can both be generated by and inhibit the same enzyme complex, with significant implications for cellular metabolism and survival, particularly in the context of neurodegenerative diseases where KGDHC dysfunction has been implicated. semanticscholar.org
| Aspect of α-KG and Redox Metabolism | Key Findings | Reference(s) |
| Direct Antioxidant Action | Non-enzymatically reacts with and neutralizes hydrogen peroxide. | nih.govnih.govconsensus.app |
| Indirect Antioxidant Role | Serves as a precursor for the synthesis of glutamate and glutathione. | nih.govresearchgate.net |
| KGDHC as a ROS Source | The E3 subunit of KGDHC generates superoxide and H2O2. | jneurosci.orgmdpi.comnih.gov |
| Regulation of KGDHC ROS Production | ROS generation is increased by a high NADH/NAD+ ratio and inhibited by NAD+. | jneurosci.orgjneurosci.org |
| KGDHC and Oxidative Stress | KGDHC is both a source and a target of reactive oxygen species. | semanticscholar.org |
Enzymology of Alpha Ketoglutarate Dependent Dioxygenases αkgds
General Catalytic Mechanism of αKGDs
The catalytic mechanism of αKGDs involves the oxidative decarboxylation of αKG, coupled with the incorporation of a single oxygen atom from molecular oxygen (O₂) into their primary substrates. wikipedia.orgacs.org This process typically requires ferrous iron (Fe(II)) as a metal cofactor. wikipedia.orgnih.gov
The catalytic cycle begins with the binding of αKG and the primary substrate to the enzyme's active site. wikipedia.orgacs.org Alpha-ketoglutarate coordinates as a bidentate ligand to the Fe(II) center, which is typically coordinated by a "facial triad" motif consisting of two histidine residues and one carboxylate (aspartate or glutamate) from the enzyme. wikipedia.orgacs.orgnih.gov Subsequently, molecular oxygen binds to the Fe(II) center. wikipedia.orgacs.org
The key step involves the nucleophilic attack of the uncoordinated end of the oxygen molecule on the keto carbon of αKG, leading to the oxidative decarboxylation of αKG into succinate (B1194679) and carbon dioxide (CO₂). wikipedia.orgacs.org This reaction generates a highly reactive Fe(IV)-oxo intermediate, also known as a ferryl ion. wikipedia.orgacs.orgnih.gov The Fe(IV)-oxo species then abstracts a hydrogen atom from the primary substrate, forming a substrate radical and an Fe(III)-OH species. acs.orgoup.com The substrate radical can then undergo an "oxygen rebound" mechanism, where it combines with the hydroxyl radical to yield the hydroxylated product, regenerating the Fe(II) center. wikipedia.orgnih.govsemanticscholar.org
A notable aspect of αKGDs is their ability to catalyze uncoupled turnover, where the oxidative decarboxylation of αKG into succinate and CO₂ can occur even in the absence of the primary substrate. wikipedia.orgnih.govnih.gov
Specific Classes of αKGDs and Their Functions
This compound-dependent dioxygenases are widely distributed across living organisms, contributing to numerous biological processes. wikipedia.orgacs.org
Prolyl hydroxylases (PHDs), also known as hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs), are a critical class of αKGDs involved in oxygen sensing and the regulation of the hypoxia-inducible factor (HIF) transcription factor. wikipedia.orgtandfonline.com PHDs catalyze the hydroxylation of specific proline residues within the oxygen-dependent degradation domain of HIF-α subunits. tandfonline.comacs.org This hydroxylation, which requires αKG, Fe(II), and molecular oxygen, marks HIF-α for proteasomal degradation under normal oxygen conditions. nih.govtandfonline.com In hypoxic conditions, the activity of PHDs is inhibited due to the lack of oxygen, leading to the stabilization and accumulation of HIF-α, which then promotes the transcription of genes involved in adapting to low oxygen. tandfonline.comwikipedia.org Human prolyl hydroxylase isoform 2 (PHD2) is an example of an αKGD involved in oxygen sensing. wikipedia.org Prolyl 4-hydroxylase (P4H) is also a prolyl hydroxylase that catalyzes the formation of 4-hydroxyproline (B1632879) in collagens, a modification essential for collagen triple helix stability. nih.govwikipedia.orgnih.govbiomolther.org
Lysyl hydroxylases (LHs), also known as procollagen-lysine 5-dioxygenases (PLODs), are αKGDs that catalyze the hydroxylation of lysine (B10760008) residues to hydroxylysine. wikipedia.orgresearchgate.netnih.gov This post-translational modification occurs in the lumen of the rough endoplasmic reticulum following collagen synthesis. wikipedia.org Lysyl hydroxylases require iron and vitamin C (ascorbate) as cofactors for their activity. wikipedia.orgtaylorandfrancis.comnih.gov Hydroxylysine residues are crucial for the formation of stable intermolecular cross-links in collagen, which are necessary for the structural integrity and mechanical stability of collagen fibrils. wikipedia.orgarchivesofmedicalscience.comfrontiersin.orgoulu.fi In humans, there are three lysyl hydroxylase isoforms (LH1, LH2, and LH3), encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively. wikipedia.orgfrontiersin.org LH1 and LH3 hydroxylate lysyl residues within the collagen triple helix, while LH2b hydroxylates lysyl residues in the telopeptides of collagen. wikipedia.org LH3 also possesses glycosylation activity, attaching disaccharides (Glc-Gal) to collagen hydroxylysines. wikipedia.orgnih.gov
Collagen hydroxylases encompass both prolyl hydroxylases and lysyl hydroxylases, as both enzyme types are crucial for the post-translational modification of collagen. nih.govtaylorandfrancis.com The hydroxylation of proline and lysine residues in collagen is essential for its structural stability and function. nih.govtandfonline.comacs.orgwikipedia.orgnih.govbiomolther.orgdrugbank.comjst.go.jp Collagen prolyl 4-hydroxylase (CP4H) is an Fe(II)- and α-ketoglutarate-dependent dioxygenase that catalyzes the stereoselective hydroxylation of proline residues at the C4-position in collagen strands, forming (2S,4R)-4-hydroxyproline. nih.govacs.org This modification is vital for the formation of stable collagen triple helices, enabling collagen to be stable at body temperature. nih.govtandfonline.comwikipedia.org Lysyl hydroxylases, as discussed above, contribute to collagen stability by forming hydroxylysine residues that participate in cross-linking. wikipedia.orgarchivesofmedicalscience.comfrontiersin.orgoulu.fi
A significant class of αKGDs are the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs or KDMs). ersnet.orgnih.govfrontiersin.orgpnas.orgcusabio.comoup.commdpi.com These enzymes play a critical role in epigenetic regulation by catalyzing the demethylation of lysine residues on histones and, in some cases, other proteins. ersnet.orgnih.govcusabio.comnih.gov JmjC demethylases utilize Fe(II) and α-ketoglutarate as cofactors to hydroxylate the methyl group, leading to the release of formaldehyde (B43269) and the demethylated lysine. nih.govcusabio.commdpi.com Unlike other demethylase families, JmjC proteins can remove mono-, di-, and trimethylated lysine residues. cusabio.comoup.com Examples include JHDM1A/KDM2A, which demethylates H3K36me1/2, and the JMJD2/JHDM3 subfamily (e.g., JMJD2A-D), which can reverse H3K9me3 and/or H3K36me3. pnas.orgcusabio.com JmjC domain-containing proteins are involved in various cellular processes, including chromatin regulation, gene expression, and development. ersnet.orgoup.commdpi.comembopress.org
In plants, αKGDs are involved in the biosynthesis of ethylene (B1197577), a crucial plant hormone that regulates growth and development, including germination, fruit ripening, flowering, and senescence. wikipedia.orgacs.orgd-nb.infoacs.org One such enzyme is the ethylene-forming enzyme (EFE), found in certain plant microbes like Pseudomonas syringae and Ralstonia solanacearum. acs.orgd-nb.infonrel.gov EFE is a non-heme iron(II) and α-ketoglutarate-dependent oxygenase that produces ethylene from αKG and arginine, utilizing O₂. acs.orgd-nb.infonrel.gov While higher plants produce ethylene through a different pathway involving ACC synthase and ACC oxidase, the αKG-dependent EFE represents an alternative mechanism for ethylene production, particularly in microorganisms associated with plants. acs.orgd-nb.inforesearchgate.net
Other Biosynthetic and Biodegradation Enzymes
This compound-Dependent Dioxygenases are widely distributed across all domains of life, fulfilling diverse and critical functions in various metabolic and biosynthetic pathways. wikipedia.orgnih.govacs.org
In microorganisms , αKGDs are integral to numerous biosynthetic and metabolic processes. For instance, in Escherichia coli, the AlkB enzyme, an αKG-dependent dioxygenase, is associated with the repair of damaged DNA, specifically by catalyzing the oxidative demethylation of alkylated bases. wikipedia.orgnih.gov The broad involvement of αKGDs in microbial pathways underscores their importance in maintaining cellular integrity and facilitating diverse biochemical transformations within bacterial systems.
In plants , αKGDs contribute to a variety of metabolic reactions essential for growth and development. These include their involvement in the biosynthesis of flavonoids, which are secondary metabolites with roles in plant defense and pigmentation, and in the biosynthesis of ethylene, a crucial plant hormone regulating processes such as fruit ripening and senescence. wikipedia.org
In mammals and humans , αKGDs perform a multitude of functional roles extending beyond their well-known involvement in collagen biosynthesis (e.g., prolyl and lysyl hydroxylases). They are implicated in other biosynthetic pathways, such as L-carnitine biosynthesis. wikipedia.org Furthermore, these enzymes are crucial for various post-translational modifications, including protein hydroxylation, which can impact protein stability, function, and signaling. wikipedia.orgnih.gov A significant area of their activity lies in epigenetic regulation, where αKGDs, such as the ten-eleven translocation (TET) enzymes and Jumonji C (JmjC) domain-containing histone demethylases (HDMs), catalyze histone and DNA demethylation, influencing gene expression and chromatin structure. wikipedia.orgnih.govacs.orgwikipedia.org Beyond these roles, some αKGDs also function as sensors of energy metabolism, highlighting their interconnectedness with cellular energetic states. wikipedia.org Many αKGDs can also catalyze uncoupled turnover, where the oxidative decarboxylation of αKG into succinate and carbon dioxide proceeds even in the absence of their primary substrate. wikipedia.org
Substrate and Co-substrate Binding Mechanisms
The catalytic efficiency and specificity of αKGDs are critically dependent on the precise binding mechanisms of their substrate and co-substrates: this compound, ferrous iron (Fe(II)), and molecular oxygen (O₂). wikipedia.orgnih.govacs.org
The initial step in the catalytic cycle involves the binding of αKG and the primary organic substrate to the enzyme's active site. This compound coordinates as a bidentate ligand to the non-heme Fe(II) center, forming a crucial interaction that positions it for the subsequent reaction. wikipedia.orgresearchgate.netnih.govacs.org The primary substrate is held in close proximity to the active site, typically by noncovalent forces, allowing for its interaction with the reactive iron-oxygen intermediate. wikipedia.org
Detailed insights into these binding events have been elucidated through various advanced biochemical and biophysical techniques, including X-ray crystallography, molecular dynamics calculations, and Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgpnas.org These studies have revealed that the binding of αKG and the substrate can induce significant protein structural changes in some αKGDs, often through an induced fit mechanism. For example, human prolyl hydroxylase isoform 2 (PHD2), an αKG-dependent dioxygenase involved in oxygen sensing, and isopenicillin N synthase (IPNS), a microbial αKG-dependent dioxygenase, exhibit notable conformational changes upon substrate binding. wikipedia.org
A conserved structural feature across many αKGDs is the "facial triad" motif, typically composed of His1-X-Asp/Glu-Xn-His2 residues, which serves to coordinate the Fe(II) atom. acs.org In certain enzymes, such as halogenases, the Asp/Glu residue in this triad (B1167595) may be replaced by a glycine (B1666218) or alanine, freeing a coordination site for a halide ion. acs.org
The catalytic mechanism proceeds with the binding of molecular oxygen to the Fe(II) center, which is already coordinated by αKG. nih.govacs.org This is followed by the oxidative decarboxylation of αKG, yielding succinate and carbon dioxide. This decarboxylation event is coupled to the formation of a highly reactive ferryl-oxo complex, typically an Fe(IV)=O species. wikipedia.orgresearchgate.netnih.govacs.org This potent iron-oxygen intermediate is then directly responsible for the oxidation of the bound organic substrate, leading to the incorporation of one oxygen atom from O₂ into the substrate and the other into succinate. wikipedia.orgnih.gov
Further research has highlighted the dynamic nature of αKG binding and its influence on enzyme activity and substrate selectivity. For instance, studies on the human fat mass and obesity-associated (FTO) protein, an AlkB family dioxygenase, demonstrate that its activation and substrate specificity are linked to a conformational transition of the αKG co-substrate. This transition is induced by nucleic acid binding and modulates the accessibility of the Fe(II) atom to incoming oxygen, thereby triggering the decarboxylation reaction. pnas.org This suggests that similar activation and substrate selectivity mechanisms may be shared among other members of the AlkB family. pnas.org
Alpha Ketoglutarate in Specific Biological Contexts
Developmental Biology and Embryogenesis
Embryonic Stem Cell Pluripotency and Differentiation
Alpha-ketoglutarate (α-KG) plays a complex and context-dependent role in governing the pluripotency and differentiation of embryonic stem cells (ESCs). Its influence is largely mediated through its function as a cofactor for αKG-dependent dioxygenases, which include both Jumonji C (JmjC)-domain containing histone demethylases (JHDMs) and Ten-eleven translocation (TET) DNA demethylases embopress.orgnih.govnih.govescholarship.org. These enzymes are instrumental in regulating epigenetic states, specifically by promoting the demethylation of histones, such as H3K27me3, and DNA via TET-dependent mechanisms nih.govnih.govescholarship.orgbrandeis.eduresearchgate.net. This epigenetic modulation is critical for the appropriate expression of pluripotency-associated genes brandeis.edu.
In naïve mouse embryonic stem cells (mESCs), a high intracellular αKG-to-succinate ratio is essential for maintaining pluripotency nih.govnih.govbrandeis.edu. This elevated ratio promotes active demethylation of various histone marks and contributes to DNA hypomethylation, which are characteristic features of the naïve pluripotent state nih.govbrandeis.edu. Studies have shown that supplementation with cell-permeable α-KG directly supports the self-renewal of ESCs, whereas cell-permeable succinate (B1194679) tends to promote differentiation, highlighting the importance of this metabolic ratio in cellular identity nih.govnih.gov. Furthermore, α-KG has been demonstrated to replace traditional culture components like 2i/Lif medium in maintaining mESC self-renewal embopress.orgucla.edu.
The role of α-KG extends to promoting specific differentiation pathways. It has been observed to enhance the differentiation of primordial germ cell-like cells (PGCLCs) and can substitute for BMP4/8 in inducing PGCLC fate embopress.orgucla.edu. During the transition from naïve mESCs to primed epiblast-like cells (EpiLCs), there is a metabolic shift from oxidative phosphorylation (OXPHOS) towards glycolysis, which then reverses as EpiLCs convert to PGCLCs. Repressing glycolysis or elevating α-KG levels favors the retention of mESC self-renewal over exiting the naïve pluripotent state embopress.orgucla.edu. Additionally, α-KG can prolong the competency of EpiLCs to form PGCLCs by stabilizing crucial histone marks such as H3K9me2 and H3K27me3 embopress.orgucla.edu.
Conversely, in primed human pluripotent stem cells (hPSCs) and mouse epiblast stem cells (EpiSCs), α-KG exhibits a different effect, accelerating early differentiation nih.govescholarship.orgresearchgate.net. This indicates that the impact of α-KG on stem cell fate is highly dependent on the specific pluripotent state or cellular context nih.govescholarship.org. Research also suggests that α-KG acts as a key factor in determining the precise timing of early stem cell differentiation msit.go.kr.
The table below summarizes key research findings regarding this compound's influence on embryonic stem cell pluripotency and differentiation.
Table 1: this compound's Influence on Embryonic Stem Cell Pluripotency and Differentiation
| Cell Type/State | α-KG Effect | Mechanism/Observation | Source |
| Naïve mESCs | Sustains Pluripotency | Cofactor for JHDMs and TETs; promotes histone (H3K27me3) and DNA demethylation; high αKG/succinate ratio crucial; can replace 2i/Lif medium. | embopress.orgnih.govnih.govbrandeis.eduucla.edu |
| EpiLCs (Mouse) | Extends PGCLC Competency | Stabilizes H3K9me2 and H3K27me3 histone marks; promotes PGCLC differentiation. | embopress.orgucla.edu |
| Primed hPSCs/EpiSCs | Accelerates Early Differentiation | Alters histone and DNA methylation levels; context-specific role. | nih.govescholarship.orgresearchgate.net |
| General ESCs | Determines Differentiation Timing | Acts as a key factor in controlling the timing of early differentiation. | msit.go.kr |
Regulation of Early Embryo Development
This compound (α-KG) also plays a significant role in the regulation of early embryo development, influencing both metabolic processes and epigenetic reprogramming. As an intermediate in the tricarboxylic acid (TCA) cycle, α-KG is intrinsically linked to cellular energy metabolism bioscientifica.comnih.gov.
Studies have demonstrated that α-KG positively impacts preimplantation embryo development. For instance, in mouse in vitro fertilization (IVF) embryos, supplementation with 150 μM α-KG and pyruvate (B1213749) significantly improved blastocyst rates and subsequent birth rates bioscientifica.comfrontiersin.org. Similarly, in porcine oocytes, the addition of 20 μM α-KG during in vitro maturation (IVM) enhanced oocyte quality and promoted early embryo development, leading to increased blastocyst formation rates and total cell numbers nih.govfrontiersin.org. This beneficial effect is partly attributed to α-KG's ability to reduce apoptosis in blastocysts nih.gov.
Beyond its epigenetic roles, α-KG also functions as a potent antioxidant. It effectively reduces the production of reactive oxygen species (ROS) and enhances intracellular glutathione (B108866) levels, thereby combating oxidative stress during in vitro culture of oocytes and embryos nih.gov. This antioxidant capacity is partly mediated through the activation of the Nrf2/ARE signaling pathway, which regulates the expression of downstream antioxidant-related target genes nih.gov. Consequently, α-KG upregulates pluripotency-related genes such as OCT4, NANOG, and SOX2, as well as antiapoptotic genes like Bcl2, further supporting embryonic vitality and development nih.gov.
Recent research has also highlighted the interplay between α-KG levels and the Myc oncogene family in early embryonic development. High Myc expression is observed during the four-cell stage of porcine embryos. Myc regulates the expression of key metabolic enzymes, such as Citrate Synthase (CS) and Isocitrate Dehydrogenase 2 (IDH2), which in turn influence α-KG levels. Inhibition of Myc leads to reduced α-KG, impaired embryonic development, disrupted energy metabolism, and increased DNA methylation. Importantly, supplementation with α-KG can mitigate these negative effects, underscoring its critical role in metabolic and epigenetic regulation during this crucial developmental phase frontiersin.org.
The table below presents detailed research findings on this compound's impact on early embryo development.
Table 2: this compound's Impact on Early Embryo Development
| Organism/Context | α-KG Concentration/Intervention | Observed Effects | Mechanisms Involved | Source |
| Mouse IVF Embryos | 150 μM α-KG + Pyruvate | Improved blastocyst rates; increased ICM cell number; promoted fetal growth post-transfer. | Regulates mitochondrial function (slight ATP reduction); activates TET enzymes (DNA demethylation, increased 5hmC/5mC ratio); promotes ICM pluripotency. | bioscientifica.comfrontiersin.org |
| Porcine Oocytes (IVM) | 20 μM α-KG | Enhanced oocyte quality; increased blastocyst formation rate; increased total cell number; reduced apoptosis. | Reduces ROS and increases glutathione; activates Nrf2/ARE pathway; upregulates pluripotency (OCT4, NANOG, SOX2) and antiapoptotic (Bcl2) genes. | nih.govfrontiersin.org |
| Porcine Early Embryos (4-cell stage) | Myc inhibition (reduced α-KG); α-KG supplementation | Myc inhibition impairs development, disrupts energy metabolism, increases DNA methylation. α-KG supplementation mitigates these effects. | Myc regulates α-KG levels via metabolic enzymes (CS, IDH2); α-KG influences metabolic activity and demethylation processes. | frontiersin.org |
Advanced Research Methodologies for Alpha Ketoglutarate Study
Isotopic Tracing Techniques (e.g., 13C-alpha-Ketoglutarate)
Isotopic tracing is a powerful technique used to follow the metabolic journey of molecules within a biological system. By replacing specific atoms in a molecule with their heavier, stable isotopes, researchers can track the molecule and its metabolic products. In the study of alpha-ketoglutarate, carbon-13 (¹³C) is commonly used. Precursors to α-KG, such as glucose or glutamine, are labeled with ¹³C and introduced to cells or organisms. mit.edu
Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect the ¹³C label in downstream metabolites. physiology.org By analyzing the mass isotopomer distributions—the patterns of ¹³C enrichment in molecules like citrate, malate, and aspartate—researchers can quantify the relative activity, or flux, through different metabolic routes involving this compound. physiology.org
Table 1: Examples of ¹³C-Labeled Tracers in this compound Research
| Isotopic Tracer | Primary Application in α-KG Research | Typical Findings |
|---|---|---|
| [U-¹³C₅]Glutamine | Traces the overall contribution of glutamine carbon to the TCA cycle and lipid synthesis. nih.gov | Reveals the extent to which α-KG derived from glutamine is used for energy production (oxidation) versus biosynthesis (reductive carboxylation). nih.gov |
| [1-¹³C]Glutamine | Specifically traces the contribution of reductive carboxylation to the TCA cycle. nih.gov | Helps quantify the "reverse" TCA cycle flux where α-KG is converted to isocitrate and then citrate. researchgate.net |
| [5-¹³C]Glutamine | Traces the contribution of reductive carboxylation specifically to lipid synthesis. nih.gov | Determines how much of the cellular acetyl-CoA pool used for fatty acid synthesis originates from glutamine via α-KG. nih.gov |
| [1,2-¹³C₂]Glucose | Used in combination with labeled glutamine to dissect the relative contributions of glucose and glutamine to the TCA cycle. mit.edu | Provides a more complete picture of central carbon metabolism by distinguishing the sources of acetyl-CoA entering the TCA cycle. mit.edu |
Metabolomics Approaches (LC-MS, GC-MS, NMR)
Metabolomics involves the comprehensive identification and quantification of small molecules (metabolites) within a biological sample. Several high-throughput analytical platforms are employed to measure this compound and related compounds, each with distinct advantages. labrulez.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly sensitive and widely used for its ability to separate complex mixtures of metabolites with high resolution before detection by a mass spectrometer. labrulez.com This technique is suitable for analyzing a broad range of molecules, including α-KG, from various biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile or semi-volatile compounds. For non-volatile metabolites like α-KG, a chemical derivatization step is required to increase their volatility before analysis. nih.gov GC-MS provides excellent chromatographic separation and is a robust method for quantifying central carbon metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a non-destructive technique that provides detailed structural information about metabolites. researchgate.net While generally less sensitive than MS-based methods, NMR is highly reproducible and inherently quantitative, as the signal intensity is directly proportional to the metabolite's concentration. researchgate.netdiva-portal.org It requires minimal sample preparation and can be used to analyze intact tissues. researchgate.net An NMR-based metabolomic analysis was used to investigate the metabolic changes induced by α-KG supplementation in myoblast cells, identifying alterations in energy metabolism and antioxidant capacity. nih.govnih.gov
Table 2: Comparison of Metabolomics Platforms for this compound Analysis
| Technique | Principle | Advantages for α-KG Analysis | Limitations |
|---|---|---|---|
| LC-MS | Separates metabolites based on their physicochemical properties followed by mass-to-charge ratio detection. labrulez.com | High sensitivity, wide coverage of metabolites, no derivatization required. labrulez.com | Signal intensity can be affected by ion suppression from the sample matrix. diva-portal.org |
| GC-MS | Separates volatile metabolites based on their boiling points followed by mass-to-charge ratio detection. nih.gov | High chromatographic resolution, robust and reproducible quantification. nih.gov | Requires chemical derivatization for non-volatile compounds like α-KG. nih.gov |
| NMR | Measures the magnetic properties of atomic nuclei, providing structural and quantitative information. researchgate.net | Non-destructive, highly reproducible, inherently quantitative, minimal sample preparation. researchgate.netdiva-portal.org | Lower sensitivity compared to MS, potential for signal overlap in complex mixtures. researchgate.net |
Enzyme Activity Assays
Measuring the activity of enzymes that produce or consume this compound is fundamental to understanding its regulation. Enzyme activity assays are designed to quantify the rate at which a specific enzyme converts its substrate into a product under controlled conditions.
A key enzyme that consumes α-KG is the this compound dehydrogenase (α-KGDH) complex. Assays for α-KGDH activity typically measure the rate of reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to NADH, which can be detected spectrophotometrically by an increase in absorbance at a specific wavelength. elabscience.comsigmaaldrich.com One unit of α-KGDH activity is often defined as the amount of enzyme that generates 1.0 µmole of NADH per minute under defined pH and temperature conditions. sigmaaldrich.com These assays can be performed on samples from tissues, cells, and isolated mitochondria. sigmaaldrich.com
Other assays focus on measuring the concentration of α-KG itself. The consumption of α-KG by enzymes like prolyl hydroxylases can be monitored by derivatizing the remaining α-KG with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), which forms a colored product that can be quantified. nih.gov This method provides a cost-effective and rapid alternative to more complex techniques for studying α-KG-dependent dioxygenases. nih.gov Commercially available kits provide sensitive and accurate detection of α-KG in various biological samples using colorimetric or fluorimetric methods. bioassaysys.com
Table 3: Key Enzymes in this compound Metabolism and Assay Principles
| Enzyme | Role in α-KG Metabolism | Assay Principle |
|---|---|---|
| Isocitrate Dehydrogenase (IDH) | Produces α-KG from isocitrate. nih.gov | Spectrophotometric measurement of NADP⁺ reduction to NADPH. |
| Glutamate (B1630785) Dehydrogenase (GDH) | Produces α-KG from glutamate. nih.gov | Spectrophotometric measurement of NAD⁺ reduction to NADH or NADPH oxidation to NADP⁺. |
| This compound Dehydrogenase (α-KGDH) | Consumes α-KG in the TCA cycle. elabscience.com | Colorimetric measurement of NAD⁺ reduction to NADH, which is coupled to the reduction of a probe, leading to a color change. elabscience.comsigmaaldrich.com |
| α-KG-Dependent Dioxygenases (e.g., Prolyl Hydroxylases) | Consume α-KG as a co-substrate. nih.gov | Measurement of α-KG consumption, often via chemical derivatization (e.g., with 2,4-DNPH) and colorimetric detection. nih.gov |
Genetic Manipulation and CRISPR/Cas9 Systems in this compound Pathway Research
Genetic manipulation techniques are indispensable for establishing causal links between specific genes and metabolic outcomes related to this compound. The advent of the CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats/CRISPR-associated protein 9) system has revolutionized this field by enabling precise and efficient editing of genomes. nih.govnih.gov
CRISPR/Cas9 technology allows researchers to add, remove, or alter DNA sequences at specific locations in the genome. youtube.com In the context of α-KG research, scientists can use this tool to:
Knock out genes: By creating targeted double-strand breaks in the DNA that are then imperfectly repaired, researchers can disable genes that encode for enzymes in the α-KG pathway, such as isocitrate dehydrogenase (IDH) or glutamate dehydrogenase (GDH). nih.gov This helps to elucidate the specific contribution of that enzyme to the cellular α-KG pool.
Introduce specific mutations: CRISPR can be used to introduce precise mutations, such as those found in certain cancers that affect the IDH enzymes and lead to the production of 2-hydroxyglutarate instead of α-KG.
Knock-in genes: This involves inserting new genetic material, which can be used to express a tagged version of an enzyme for visualization or to study the effects of overexpressing a particular enzyme in the pathway.
These genetic modifications, when combined with the metabolomics and isotopic tracing techniques described above, provide a powerful approach to dissect the complex regulatory networks governing this compound metabolism. nih.gov
Table 4: Application of CRISPR/Cas9 in this compound Pathway Research
| Target Gene Example | Enzyme | CRISPR/Cas9 Strategy | Potential Research Question Addressed |
|---|---|---|---|
| IDH1 / IDH2 | Isocitrate Dehydrogenase 1/2 | Gene knockout or introduction of cancer-associated mutations. | What is the role of cytosolic/mitochondrial IDH in supplying α-KG for different cellular processes? How do specific mutations alter metabolism? |
| GLUD1 | Glutamate Dehydrogenase 1 | Gene knockout. | How critical is the conversion of glutamate to α-KG for maintaining TCA cycle function under different nutrient conditions? |
| OGDH | Oxoglutarate Dehydrogenase | Gene knockout. | What are the metabolic consequences of blocking the TCA cycle at the level of α-KG consumption? |
| EGLN1 (PHD2) | Prolyl Hydroxylase Domain 2 | Gene knockout or modification. | How does the disruption of a major α-KG-dependent dioxygenase affect cellular signaling pathways (e.g., hypoxia response)? |
Computational Modeling of Metabolic Fluxes
Computational modeling integrates experimental data into a mathematical framework to simulate and analyze the behavior of complex metabolic networks. Metabolic Flux Analysis (MFA) is a key computational approach used to quantify the rates (fluxes) of intracellular reactions. nih.gov
When combined with ¹³C isotopic tracing data, MFA becomes a particularly powerful method known as ¹³C-MFA. physiology.orgnih.gov This approach uses the measured isotopic labeling patterns of metabolites as constraints in a computational model of cellular metabolism. The model then solves for the set of fluxes that best explains the observed experimental data. This allows for a detailed, quantitative understanding of how nutrients are processed through pathways involving this compound. physiology.org
Another widely used method is Flux Balance Analysis (FBA), which predicts metabolic flux distributions at a genome-scale by optimizing a specific cellular objective, such as the maximization of biomass production. pnas.org FBA can be used to predict how genetic perturbations (e.g., a gene knockout created by CRISPR) or changes in environmental conditions will affect the flux through the α-KG-related pathways. pnas.org These in silico models help generate new hypotheses that can be tested experimentally, guiding further research into the multifaceted roles of this compound.
Table 5: Computational Modeling Approaches for this compound Flux Analysis
| Modeling Approach | Principle | Input Data | Output/Application for α-KG Research |
|---|---|---|---|
| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Calculates intracellular fluxes by fitting a metabolic model to isotopic labeling data. physiology.orgnih.gov | Stoichiometric network, ¹³C tracer information, mass isotopomer distributions from MS or NMR. physiology.org | Provides precise quantification of fluxes through the TCA cycle and related pathways, including oxidative vs. reductive metabolism of α-KG. physiology.org |
| Flux Balance Analysis (FBA) | Predicts optimal flux distributions in a genome-scale metabolic network based on an objective function. pnas.org | Genome-scale metabolic model, nutrient uptake rates, a defined objective (e.g., biomass production). eares.org | Predicts how gene knockouts or nutrient changes affect the overall metabolic state and the flow of carbon through α-KG. pnas.org |
| Flux Variability Analysis (FVA) | Complements FBA by calculating the full range of possible flux values for each reaction while still achieving the optimal objective. eares.org | Results from an initial FBA simulation. | Identifies flexibility and alternative routes in α-KG metabolism that are compatible with optimal cell growth. eares.org |
Future Directions and Emerging Research Avenues in Alpha Ketoglutarate Biology
Unraveling Novel Regulatory Mechanisms and Interacting Pathways
Future research is poised to significantly expand our understanding of how α-KG levels are controlled and how it interacts with various signaling networks to orchestrate cellular responses. Key areas of investigation include the identification of novel enzymes and transporters that regulate α-KG homeostasis and the elucidation of its crosstalk with critical signaling pathways.
A recent study has shed light on an inter-organelle pathway involving the sequential activities of the mitochondrial GPT2 transaminase and the SLC25A11 transporter in supplying the nucleus with α-KG. biorxiv.org This discovery opens up new avenues for exploring how mitochondrial metabolism directly influences nuclear epigenetic events through α-KG signaling. biorxiv.org Further research is needed to identify other potential transport mechanisms and regulatory proteins that fine-tune nuclear and cytosolic α-KG pools.
The interplay between α-KG and major signaling pathways is another fertile ground for future research. While the inhibitory effect of α-KG on the mTOR pathway is well-documented, the precise molecular mechanisms and the physiological consequences of this interaction are still being unraveled. examine.comfrontiersin.org There is conflicting evidence on whether α-KG suppresses or activates mTOR function, suggesting a context-dependent relationship. frontiersin.org Similarly, the ability of α-KG to suppress the NF-κB inflammatory pathway by enhancing prolyl hydroxylase (PHD) activity presents a promising area for therapeutic intervention in inflammatory diseases. nih.govresearchgate.net The interaction between the NF-κB-mediated inflammatory pathway and the pregnane (B1235032) X receptor (PXR)-regulated detoxification pathway, and how α-KG modulates this crosstalk, is an emerging area of interest. oncotarget.com
Table 1: Key Interacting Pathways of Alpha-Ketoglutarate
| Interacting Pathway | Key Mediators | Observed Effect of α-KG | Potential Research Direction |
| mTOR Signaling | ATP synthase, AMPK, TSC2 | Inhibition of mTOR activity, leading to increased autophagy. examine.comnih.gov Activation of mTORC1 has also been reported. frontiersin.org | Elucidating the context-dependent nature of α-KG's effect on mTOR signaling in different cell types and disease states. |
| NF-κB Signaling | Prolyl hydroxylase (PHD), IKKβ | Suppression of NF-κB activation by enhancing PHD activity, leading to anti-inflammatory effects. nih.govresearchgate.net | Investigating the therapeutic potential of α-KG in modulating NF-κB-driven inflammation in chronic diseases. |
| Hypoxia-Inducible Factor (HIF) Signaling | Prolyl-4-hydroxylase (PHD), Factor Inhibiting HIF (FIH) | Regulation of HIF stability and activity. frontiersin.orgnih.gov | Exploring the role of α-KG in oxygen sensing and adaptation to hypoxia in both physiological and pathological conditions. |
| Pregnane X Receptor (PXR) Pathway | PXR | Potential modulation of the PXR-regulated detoxification pathway. oncotarget.com | Understanding how nutritional interventions with α-KG can enhance PXR-mediated detoxification to mitigate intestinal inflammation. |
Systems Biology Perspectives on this compound Homeostasis and Flux
A systems-level understanding of α-KG metabolism is crucial for comprehending its multifaceted roles. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of α-KG homeostasis and flux under various physiological and pathological conditions. Metabolic flux analysis (MFA) is a powerful tool for quantifying the rates of metabolic reactions and can provide deep insights into the dynamic nature of α-KG metabolism. researchgate.net
Studies utilizing isotope-assisted MFA have begun to map the metabolic fluxes at the glutamate (B1630785)/α-ketoglutarate node in different cell types, such as astrocytes. researchgate.net These approaches can reveal how cells rewire their metabolic pathways in response to environmental cues and how this impacts α-KG levels and downstream signaling. For instance, in astrocytes, pyruvate (B1213749) entering the TCA cycle supports the secretion of glutamine and citrate, highlighting the interconnectedness of different metabolic pathways in maintaining α-KG homeostasis. researchgate.net
Future systems biology studies will likely focus on developing more sophisticated computational models to predict how perturbations in one part of the metabolic network affect α-KG pools and its associated signaling functions. These models will be invaluable for identifying key regulatory nodes that can be targeted for therapeutic intervention. Furthermore, combining MFA with single-cell analysis will enable researchers to investigate metabolic heterogeneity within cell populations and how this contributes to diverse cellular behaviors.
Table 2: Key Enzymes and Transporters in this compound Homeostasis
| Molecule | Function | Location | Regulatory Factors |
| Isocitrate Dehydrogenase (IDH) | Catalyzes the oxidative decarboxylation of isocitrate to produce α-KG. nih.gov | Mitochondria, Cytosol | NAD+, NADP+ |
| Glutamate Dehydrogenase (GDH) | Catalyzes the reversible oxidative deamination of glutamate to α-KG. creative-proteomics.com | Mitochondria | ATP/ADP ratio, NADH/NAD+ ratio |
| α-Ketoglutarate Dehydrogenase Complex (KGDHC) | Catalyzes the conversion of α-KG to succinyl-CoA. frontiersin.org | Mitochondria | ATP/ADP ratio, NADH/NAD+ ratio, Calcium |
| SLC25A11 | Mitochondrial transporter that supplies nuclear α-KG. biorxiv.org | Mitochondria | Substrate availability |
| Sodium-Dicarboxylate Cotransporters (SLC13) | Plasma membrane transporters for α-KG uptake. nih.gov | Cell-specific | Sodium ion gradient |
Exploring Context-Dependent Roles in Cellular Processes
The biological effects of α-KG are highly dependent on the cellular context, including cell type, developmental stage, and the presence of disease. A key area of future research is to dissect these context-dependent roles to understand how α-KG can have seemingly opposing effects in different scenarios.
A striking example of this context-dependency is the role of α-KG in stem cell biology and cancer. In embryonic stem cells, high levels of α-KG promote differentiation by acting as a cofactor for epigenetic enzymes like TET and Jumonji-domain histone demethylases, which remove repressive methylation marks from DNA and histones. quora.com This leads to the activation of genes required for lineage commitment. quora.com Conversely, in certain cancers with mutations in the IDH enzyme, the oncometabolite 2-hydroxyglutarate (2-HG) is produced, which competitively inhibits α-KG-dependent enzymes, thereby blocking differentiation and promoting a stem-like state. quora.com However, in other cancer contexts, such as glioblastoma and colorectal cancer, high levels of α-KG can induce differentiation and suppress tumorigenicity. quora.comnih.gov
The role of α-KG in the immune system also exhibits context-dependency. In macrophages, α-KG has been shown to suppress M1 (pro-inflammatory) polarization while promoting M2 (anti-inflammatory) activation, thereby exerting anti-inflammatory effects. nih.gov This is achieved through both metabolic and epigenetic reprogramming. nih.gov The ratio of α-KG to succinate (B1194679) appears to be a critical determinant of macrophage phenotype, with a high ratio favoring M2 activation and a low ratio promoting the pro-inflammatory M1 phenotype. hunimed.eusonar.ch
Future research will need to employ a combination of in vitro and in vivo models to systematically investigate the context-dependent functions of α-KG. This will involve manipulating α-KG levels in specific cell types and at different stages of development or disease progression to observe the downstream consequences. Such studies will be crucial for developing targeted therapies that leverage the context-specific effects of α-KG.
Table 3: Context-Dependent Roles of this compound
| Cellular Process | Cellular Context | Role of α-KG | Key Mechanisms |
| Stem Cell Fate | Embryonic Stem Cells | Promotes differentiation. quora.com | Cofactor for TET and JHDM enzymes, leading to DNA and histone demethylation. quora.com |
| Cancer Biology | IDH-mutant cancers | Antagonized by 2-HG, leading to blocked differentiation. quora.com | Competitive inhibition of α-KG-dependent dioxygenases by 2-HG. quora.com |
| Cancer Biology | Glioblastoma, Colorectal Cancer | Induces differentiation, suppresses tumorigenicity. quora.comnih.gov | Reactivation of tumor suppressor genes via TET-mediated demethylation. quora.com Downregulation of Wnt target genes. nih.gov |
| Immune Cell Activation | Macrophages | Suppresses M1 polarization, promotes M2 polarization. nih.gov | Inhibition of NF-κB pathway, epigenetic reprogramming of M2 genes. nih.govresearchgate.net |
Q & A
What experimental models are most appropriate for studying alpha-ketoglutarate’s role in aging and healthspan?
Basic Research Focus : Identifying suitable in vivo and in vitro models.
Methodological Guidance :
- Animal Models : Use middle-aged mice (e.g., C57BL/6 strain) with dietary AKG supplementation to assess lifespan extension and healthspan markers (e.g., mobility, inflammation biomarkers like IL-6) .
- Cell Culture : Employ senescent human fibroblasts or C. elegans to study AKG’s effects on mitochondrial function via Seahorse assays or RNA-seq for metabolic pathway analysis .
- Controls : Include pair-fed controls and blinded assessments to minimize bias in lifespan studies .
Advanced Consideration : Translational challenges, such as interspecies metabolic differences, require cross-validation with human plasma AKG levels measured via LC-MS .
How can researchers resolve contradictions in AKG’s pleiotropic effects across studies?
Basic Research Focus : Context-dependent roles of AKG in metabolism and signaling.
Methodological Guidance :
- Dose-Response Analysis : Systematically test AKG concentrations (0.1–10 mM) in cell cultures to identify threshold effects on mTOR inhibition vs. epigenetic modulation .
- Tissue-Specific Profiling : Use tissue-specific knockout models (e.g., liver-specific GDH mutants) to isolate AKG’s role in gluconeogenesis vs. amino acid metabolism .
- Meta-Analysis : Aggregate data from NIH repositories (e.g., GEO Datasets) to compare AKG’s effects in cancer (pro-tumorigenic in IDH1 mutants) vs. anti-aging contexts .
Advanced Consideration : Apply Bayesian statistics to weight studies by sample size and model relevance, addressing heterogeneity in experimental conditions .
What are the best practices for measuring AKG levels in biological samples?
Basic Research Focus : Quantification techniques and validation.
Methodological Guidance :
- LC-MS/MS : Preferred for high sensitivity (detection limit ~0.1 µM) in plasma/tissue homogenates. Validate with deuterated AKG (D5-AKG) as an internal standard .
- Enzymatic Assays : Use glutamate dehydrogenase (GDH)-coupled assays for rapid quantification but confirm specificity via spiked recovery tests .
- Data Reporting : Include extraction protocols (e.g., methanol:water ratios) and storage conditions (-80°C with protease inhibitors) to ensure reproducibility .
Advanced Consideration : Integrate stable isotope tracing (U-¹³C-glutamine) to track AKG flux in real-time using metabolic flux analysis (MFA) .
How to design a study investigating AKG’s epigenetic regulation mechanisms?
Basic Research Focus : Linking AKG to DNA/histone modifications.
Methodological Guidance :
- Hypothesis-Driven Approach : Test if AKG inhibits histone demethylases (e.g., KDM4/5) by chelating Fe²⁺, using chromatin immunoprecipitation (ChIP-seq) for H3K9me3 .
- CRISPR/Cas9 : Knock out α-KG-dependent dioxygenases (e.g., TET enzymes) in HEK293 cells to isolate AKG’s role in DNA demethylation .
- Multi-Omics Integration : Pair RNA-seq with methylome profiling to identify AKG-driven gene silencing/activation hubs .
Advanced Consideration : Account for cell-type specificity; e.g., AKG’s effects on embryonic stem cells vs. differentiated hepatocytes may diverge due to metabolic reprogramming .
What are the key pitfalls in interpreting AKG’s role in the TCA cycle and beyond?
Basic Research Focus : Contextualizing AKG in metabolic networks.
Methodological Guidance :
- Pathway Inhibition : Use malonate (succinate dehydrogenase inhibitor) to distinguish AKG’s contribution to ATP synthesis vs. redox balance (NADH/FADH2 ratios) .
- Genetic Perturbations : Silence AKG transporters (SLC25A11) to assess extracellular vs. intracellular AKG pools in signaling .
- Contradiction Management : Reconcile AKG’s dual role as a pro-metabolite (fueling growth in cancer) vs. anti-aging metabolite by stratifying studies based on tissue oxygenation (normoxia vs. hypoxia) .
Advanced Consideration : Employ constraint-based modeling (e.g., COBRA Toolbox) to simulate AKG flux under varying nutrient conditions .
How to ensure reproducibility in AKG supplementation studies?
Basic Research Focus : Standardizing protocols across labs.
Methodological Guidance :
- Diet Formulation : Use purified diets with AKG sodium salt (pH-adjusted to 7.4) at 2% w/w for murine studies; report batch-to-batch variability in purity (HPLC-validated) .
- Longitudinal Monitoring : Track body weight, food intake, and fecal AKG excretion to adjust for inter-individual absorption differences .
- Open Science Practices : Share raw metabolomics data (mzML files) and analysis scripts via repositories like MetaboLights .
Advanced Consideration : Implement SOPs for AKG handling (light-sensitive, anaerobic storage) to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
